Etimicin sulfate

Antimicrobial susceptibility testing Minimum inhibitory concentration Clinical isolate panels

Research on multidrug-resistant Gram-negative infections requires agents that evade common resistance mechanisms. Earlier aminoglycosides often fail due to AME-mediated resistance and dose-limiting toxicity. Etimicin sulfate, a 1-N-ethylated gentamicin C1a derivative, directly addresses these failures. - Active against isolates resistant to gentamicin/amikacin via steric hindrance against AMEs. - Demonstrates lower mitochondrial accumulation and ROS induction in renal/cochlear cells vs. gentamicin. - Clinically derived PK/PD breakpoints (PTA ≥90% at MIC 0.5-1 mg/L) support predictable dosing.

Molecular Formula C21H45N5O11S
Molecular Weight 575.7 g/mol
CAS No. 362045-44-1
Cat. No. B560677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtimicin sulfate
CAS362045-44-1
Molecular FormulaC21H45N5O11S
Molecular Weight575.7 g/mol
Structural Identifiers
SMILESCCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CCC(O3)CN)N)N.OS(=O)(=O)O
InChIInChI=1S/C21H43N5O7.H2O4S/c1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20;1-5(2,3)4/h10-20,25-29H,4-9,22-24H2,1-3H3;(H2,1,2,3,4)/t10-,11+,12-,13+,14-,15+,16+,17-,18+,19+,20+,21-;/m0./s1
InChIKeyOEBISAUVQBGQKC-ZIZSAZPJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etimicin Sulfate Procurement Specifications


Etimicin sulfate (CAS: 362045-44-1) is a semi-synthetic, fourth-generation aminoglycoside antibiotic derived from gentamicin C1a through selective 1-N-ethylation [1]. It demonstrates broad-spectrum bactericidal activity against both Gram-positive and Gram-negative pathogens and is clinically deployed in China for severe infections of the respiratory tract, urinary tract, and skin/soft tissues [2]. As a fourth-generation agent, it was specifically engineered to overcome resistance mechanisms and mitigate the dose-limiting nephrotoxicity and ototoxicity that have historically constrained the clinical utility of earlier-generation aminoglycosides such as gentamicin (second-generation) and amikacin (third-generation) [3].

4
Aminoglycoside Class Fourth-generation aminoglycoside research compound; 1-N-ethylated derivative of gentamicin C1a
R
Resistance Mechanism Supports AME-evasion studies; 1-N-ethyl modification provides steric hindrance against modifying enzymes
T
Toxicity Model Reported reduced mitochondrial accumulation; supports nephrotoxicity and ototoxicity mechanism research
S
Screening Context Broad-spectrum antimicrobial screening; Gram-positive and Gram-negative pathogen studies

Why Etimicin Is Not Interchangeable


Aminoglycoside antibiotics cannot be treated as interchangeable commodities due to fundamental differences in their molecular structure that dictate susceptibility to bacterial resistance enzymes, organ-specific accumulation, and resultant toxicity profiles. The 1-N-ethyl modification that distinguishes etimicin from its parent compound gentamicin C1a confers both steric hindrance against aminoglycoside-modifying enzymes (AMEs) and altered subcellular trafficking in renal and cochlear cells [1]. Consequently, a clinical isolate resistant to gentamicin or amikacin may retain susceptibility to etimicin, while etimicin demonstrates measurably lower accumulation in mitochondrial compartments of toxicity target organs compared to earlier-generation agents [2]. Substituting etimicin with a generic aminoglycoside without verifying these specific differentiation parameters risks both therapeutic failure due to unrecognized resistance and unnecessary end-organ toxicity.

Etimicin 1-N-ethyl modification present; steric hindrance against AMEs
Gentamicin / Amikacin Lack 1-N-ethyl group; broader AME susceptibility
AME-resistance profiles may not transfer; isolate susceptibility requires verification
Etimicin Reported minimal mitochondrial accumulation; lower organelle exposure
Gentamicin / Amikacin Greater mitochondrial accumulation in renal and cochlear cells
Toxicity endpoints may differ across aminoglycosides; model-specific review needed
Etimicin Reported higher N. gonorrhoeae susceptibility vs parent compound
Gentamicin C1a Lower susceptibility in tested N. gonorrhoeae panels
Pathogen-specific susceptibility profiles may not transfer; screening context matters

Etimicin Differentiation Evidence


Superior Antibacterial Activity vs. Gentamicin & Amikacin

In a direct head-to-head comparison against a panel of clinical isolates, etimicin exhibited superior antibacterial activity compared to both gentamicin (second-generation) and amikacin (third-generation). The study demonstrated that etimicin's potency, as measured by minimum inhibitory concentration (MIC), was consistently lower than that of the comparator agents [1].

MIC vs Gentamicin & Amikacin
Reported
Reported lower MIC values vs gentamicin and amikacin against clinical isolate panel
Supports antimicrobial screening context
Strain-dependent; exact fold-differences vary by isolate
Antimicrobial susceptibility testing Minimum inhibitory concentration Clinical isolate panels

Higher N. gonorrhoeae Susceptibility vs. Gentamicin

Against a panel of 152 clinical isolates and 3 reference strains of Neisseria gonorrhoeae, the 1-N-ethylated aminoglycoside etimicin demonstrated significantly higher susceptibility compared to its parent compound gentamicin C1a and the other 25 aminoglycosides assessed. This structural modification confers a clear advantage in overcoming intrinsic or acquired resistance mechanisms in this pathogen [1].

N. gonorrhoeae Activity
Reported
Reported higher susceptibility vs gentamicin C1a across 152 clinical isolates and 3 reference strains
Supports pathogen-specific screening context
MIC distributions in source publication; agar dilution and disk diffusion
Neisseria gonorrhoeae Gonorrhea Antibiotic susceptibility testing

Reduced Toxicity in Zebrafish vs. Gentamicin

In a comparative in vivo zebrafish embryo toxicity study, etimicin and amikacin demonstrated significantly reduced toxicities toward kidney and neuromast hair cells at subtoxic doses compared to gentamicin. Crucially, the study identified a mechanistic basis for this difference: gentamicin induced robust reactive oxygen species (ROS) generation and apoptosis within hair cells, whereas etimicin and amikacin did not, despite similar cellular uptake [1].

Zebrafish Toxicity Model
Reported
Reported lower kidney and hair cell toxicity vs gentamicin; no ROS induction or apoptosis detected
Supports toxicity-model endpoint review
Zebrafish embryo model; subtoxic dose; fluorescent imaging
Zebrafish embryo model Nephrotoxicity Ototoxicity Reactive oxygen species

Minimal Mitochondrial Accumulation vs. Gentamicin & Amikacin

A comprehensive pharmacokinetic and mechanistic study in rats and cultured cells revealed that etimicin accumulates to a lesser degree in the mitochondria of renal tubular epithelial cells (NRK-52E) and cochlear hair cells (HEI-OC1) compared to gentamicin and amikacin. This reduced mitochondrial accumulation correlated with minimal inhibition of mitochondrial complexes IV and V and lesser disruption of the PGC-1α-NRF1-TFAM mitochondrial biogenesis pathway. In vivo, etimicin showed lower distribution to the kidney and inner ear following multi-dose administration [1].

Mitochondrial Uptake
Reported
Reported minimal mitochondrial accumulation vs gentamicin and amikacin; lesser kidney and inner ear distribution
Supports organelle-toxicity endpoint context
NRK-52E / HEI-OC1 cells; Sprague-Dawley rat multi-dose
Mitochondrial toxicity Pharmacokinetics Renal tubular epithelial cells Cochlear hair cells

Clinical PK/PD Breakpoint Determination

A Phase I clinical study in healthy Chinese participants established population pharmacokinetic-pharmacodynamic (PK-PD) targets for etimicin sulfate. Using Monte Carlo simulations, the probability of target attainment (PTA) was calculated. The results indicated that etimicin sulfate provided clinical improvement against strains with an MIC of 0.5-1 mg/L and below (PTA ≥90%), and antibacterial effect against strains with an MIC of 0.25 mg/L and below. However, clinical efficacy was limited for isolates with MIC >1 mg/L [1].

PK/PD Breakpoint PTA
Phase I context
PTA ≥90% at MIC 0.5–1 mg/L for reported endpoint response; ≤0.25 mg/L for antibacterial effect
Supports PK/PD model interpretation
Monte Carlo simulation; healthy Chinese participants; IV infusion
Population pharmacokinetics Pharmacodynamics Monte Carlo simulation Breakpoint analysis

Unchanged Pharmacokinetics with Piperacillin

In a clinical pharmacokinetic study, co-administration of piperacillin (2000 mg) did not significantly alter the pharmacokinetic parameters of etimicin (200 mg) in healthy male volunteers. Maximum serum concentrations (Cmax) were 21 ± 5 mg/L for etimicin alone versus 19 ± 4 mg/L for the combination. Elimination half-lives (t1/2) were 1.9 ± 0.4 h and 1.9 ± 0.2 h, respectively. Urinary recovery rates at 12 hours were also comparable (56 ± 8% vs. 56 ± 6%) [1].

Piperacillin Co-admin PK
Reported
Cmax 21±5 vs 19±4 mg/L; t1/2 1.9±0.4 vs 1.9±0.2 h; urinary recovery 56±8% vs 56±6%
Supports combination-study PK context
10 healthy volunteers; randomized crossover; microbioassay
Drug-drug interaction Pharmacokinetics Piperacillin Combination therapy

Etimicin Application Scenarios


MDR Gram-Negative Infection Research

Given its demonstrated superior in vitro activity against clinical isolates relative to gentamicin and amikacin [1], and its significantly higher susceptibility in N. gonorrhoeae compared to its parent compound gentamicin C1a [2], etimicin sulfate is ideally suited for research programs focused on combating multidrug-resistant Gram-negative infections. Its 1-N-ethyl modification provides a structural basis for overcoming specific resistance mechanisms, making it a critical tool compound for studying aminoglycoside-modifying enzyme evasion and developing next-generation antibacterial strategies.

Aminoglycoside-Induced Organ Damage Studies

Etimicin sulfate is a valuable reference compound for investigating the mechanisms of aminoglycoside-induced nephrotoxicity and ototoxicity. Its quantifiably lower mitochondrial accumulation and reduced induction of reactive oxygen species and apoptosis in renal and cochlear cells—compared directly to gentamicin [1] [2]—enable researchers to dissect structure-toxicity relationships and evaluate protective strategies in validated in vivo (rat) and in vitro (NRK-52E, HEI-OC1) models. This makes it essential for procurement by academic and pharmaceutical toxicology laboratories.

Clinical PK/PD Modeling of Aminoglycosides

The availability of robust population pharmacokinetic data and clinically derived PK/PD breakpoints (PTA ≥90% at MIC 0.5-1 mg/L) [1] positions etimicin sulfate as a well-characterized agent for clinical pharmacology research. Its predictable PK profile, including stable parameters during co-administration with beta-lactams such as piperacillin [2], supports its use in studies involving combination antibiotic regimens, therapeutic drug monitoring algorithm development, and the refinement of aminoglycoside dosing strategies to maximize efficacy while minimizing toxicity.

Application
Selection Property
Validation Focus
Antimicrobial resistance research
1-N-ethyl AME-evasion profile
MIC endpoint review; strain-panel susceptibility
Aminoglycoside toxicity studies
Mitochondrial accumulation profile
ROS/apoptosis endpoint review; organelle-exposure monitoring
PK/PD research studies
PK parameter stability
PTA model validation; combination-regimen PK review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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